Cas no 1807162-53-3 (3-(Bromomethyl)-2-(difluoromethyl)-6-hydroxy-4-iodopyridine)

3-(Bromomethyl)-2-(difluoromethyl)-6-hydroxy-4-iodopyridine is a halogenated pyridine derivative with a multifunctional structure, offering versatile reactivity for synthetic applications. The presence of bromomethyl, difluoromethyl, hydroxy, and iodo substituents enables selective modifications, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The bromomethyl group facilitates nucleophilic substitutions, while the difluoromethyl moiety enhances metabolic stability in bioactive compounds. The hydroxy and iodo groups provide additional sites for further functionalization, such as cross-coupling reactions. This compound’s well-defined reactivity profile and structural diversity make it suitable for constructing complex heterocyclic frameworks, particularly in medicinal chemistry for the development of fluorinated drug candidates.
3-(Bromomethyl)-2-(difluoromethyl)-6-hydroxy-4-iodopyridine structure
1807162-53-3 structure
Product Name:3-(Bromomethyl)-2-(difluoromethyl)-6-hydroxy-4-iodopyridine
CAS No:1807162-53-3
MF:C7H5BrF2INO
MW:363.925980329514
CID:4805530
Update Time:2025-06-15

3-(Bromomethyl)-2-(difluoromethyl)-6-hydroxy-4-iodopyridine Chemical and Physical Properties

Names and Identifiers

    • 3-(Bromomethyl)-2-(difluoromethyl)-6-hydroxy-4-iodopyridine
    • Inchi: 1S/C7H5BrF2INO/c8-2-3-4(11)1-5(13)12-6(3)7(9)10/h1,7H,2H2,(H,12,13)
    • InChI Key: QGTCDEJGDITZPC-UHFFFAOYSA-N
    • SMILES: IC1=CC(NC(C(F)F)=C1CBr)=O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 301
  • XLogP3: 1.1
  • Topological Polar Surface Area: 29.1

3-(Bromomethyl)-2-(difluoromethyl)-6-hydroxy-4-iodopyridine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A029030629-250mg
3-(Bromomethyl)-2-(difluoromethyl)-6-hydroxy-4-iodopyridine
1807162-53-3 95%
250mg
$970.20 2022-03-31
Alichem
A029030629-500mg
3-(Bromomethyl)-2-(difluoromethyl)-6-hydroxy-4-iodopyridine
1807162-53-3 95%
500mg
$1,617.60 2022-03-31
Alichem
A029030629-1g
3-(Bromomethyl)-2-(difluoromethyl)-6-hydroxy-4-iodopyridine
1807162-53-3 95%
1g
$2,808.15 2022-03-31

Additional information on 3-(Bromomethyl)-2-(difluoromethyl)-6-hydroxy-4-iodopyridine

Comprehensive Overview of 3-(Bromomethyl)-2-(difluoromethyl)-6-hydroxy-4-iodopyridine (CAS No. 1807162-53-3)

3-(Bromomethyl)-2-(difluoromethyl)-6-hydroxy-4-iodopyridine is a highly specialized heterocyclic compound that has garnered significant attention in pharmaceutical and agrochemical research. With its unique molecular structure featuring bromomethyl, difluoromethyl, and iodo substituents, this compound serves as a versatile intermediate in the synthesis of bioactive molecules. Its CAS number, 1807162-53-3, is frequently searched in chemical databases, reflecting its growing relevance in drug discovery and material science.

The compound's 6-hydroxy group and 4-iodo substitution make it particularly valuable for cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig reactions, which are pivotal in modern medicinal chemistry. Researchers are increasingly exploring its potential in developing fluorinated pharmaceuticals, a trending topic due to the enhanced metabolic stability and bioavailability conferred by fluorine atoms. This aligns with the current industry focus on sustainable chemistry and green synthesis, as fluorinated compounds often reduce dosage requirements and environmental impact.

In the context of AI-driven drug design, 3-(Bromomethyl)-2-(difluoromethyl)-6-hydroxy-4-iodopyridine has been flagged in computational studies for its favorable physicochemical properties. Its logP and hydrogen bonding capacity make it a candidate for optimizing drug-like molecules, addressing frequent queries about "fluorine in drug design" or "halogenated pyridines in medicinal chemistry." These long-tail keywords dominate academic and industrial search trends, underscoring the compound's interdisciplinary appeal.

From a synthetic perspective, the bromomethyl moiety offers reactivity for nucleophilic substitutions, enabling derivatization into more complex architectures. This feature is crucial for fragment-based drug discovery (FBDD), a hot topic in precision medicine. Notably, the compound's difluoromethyl group mimics carbonyl or hydroxyl bioisosteres, a strategy often discussed in forums on "bioisosteric replacement"—a frequently searched term among chemists.

Analytical challenges associated with CAS 1807162-53-3, such as NMR spectral interpretation or HPLC purification, are common discussion points in research communities. Recent publications highlight its role in synthesizing kinase inhibitors, tying into the booming interest in targeted cancer therapies. The compound's iodopyridine core also aligns with searches for "heavy atom effects in photochemistry," reflecting its potential in optoelectronic materials.

Regulatory-wise, the compound falls under standard laboratory safety protocols without restrictive classifications. Its applications in high-throughput screening and combinatorial chemistry resonate with the demand for scalable synthetic methods—a key concern in "automated synthesis" queries. As industries prioritize c-H functionalization techniques, this pyridine derivative's reactivity profile positions it as a valuable tool for C-C and C-N bond formations.

Environmental considerations are addressed through its potential in low-persistent agrochemicals, leveraging the difluoromethyl group's balance between stability and degradability. This answers growing searches for "eco-friendly halogenated compounds." Patent analyses reveal its use in antiviral prototypes, connecting to trending topics like "broad-spectrum antimicrobial design."

In summary, 3-(Bromomethyl)-2-(difluoromethyl)-6-hydroxy-4-iodopyridine exemplifies the convergence of synthetic utility and therapeutic potential. Its multifaceted chemistry addresses pressing needs in drug discovery, material science, and sustainable synthesis, making CAS 1807162-53-3 a compound of enduring scientific interest.

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